Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid belongs to the class of amino acids and is characterized by the presence of a piperidine ring. It is a derivative of acetic acid with an isopropyl group and a piperidinylmethyl moiety. The compound's structure suggests it could play a role in medicinal chemistry, particularly in drug development targeting neurological pathways or other biological systems.
The synthesis of Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid typically involves multi-step organic reactions. The general synthetic route may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid can be represented as follows:
The compound features:
Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid may participate in various chemical reactions typical for amino acids:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or materials science.
The mechanism of action for Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid would likely involve interactions at the molecular level with biological targets such as receptors or enzymes. Given its structure, it may act as a modulator or inhibitor in neurotransmitter pathways or other biochemical processes.
For example, if it interacts with neurotransmitter receptors, it could influence synaptic transmission or neuronal excitability, making it a candidate for neurological studies.
The physical properties of Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid include:
Chemical properties include its stability under standard conditions but may vary under acidic or basic environments due to the functional groups present.
Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid has potential applications in:
Recent innovations in piperidine functionalization have enabled precise modifications of complex scaffolds like [Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid. Transition-metal-catalyzed C(sp³)–H activation techniques allow direct functionalization of unactivated positions on the piperidine ring without requiring pre-functionalized substrates. For example, ruthenium-catalyzed α-arylation of N-(pyridin-2-yl)piperidines enables introduction of aromatic groups at the C2 position, which can enhance target binding interactions [1]. Similarly, palladium-catalyzed enantioselective C–H functionalization strategies facilitate stereocontrolled installation of chiral centers adjacent to the piperidine nitrogen, critical for optimizing binding affinity to asymmetric binding pockets [1] .
Transition-metal-free approaches utilizing iminium intermediates generated by soft oxidants provide complementary routes for β- and γ-C–H functionalization. These methods leverage the inherent electronic bias of the piperidine scaffold, where nitrogen activation promotes regioselective functionalization at distal positions [1]. Heterogeneous catalytic systems have also emerged for piperidine synthesis; cobalt-, ruthenium-, and nickel-based catalysts efficiently reduce pyridine precursors to piperidines under mild conditions, accommodating sensitive functional groups like the isopropyl-amino-acetic acid moiety . Enzymatic strategies further expand the toolbox, with whole-cell biocatalysts enabling chemoselective modifications in aqueous-organic biphasic systems while preserving labile substituents [2].
Table 1: Advanced Functionalization Techniques for Piperidine Scaffolds
Methodology | Key Catalysts/Reagents | Regioselectivity | Functional Group Tolerance |
---|---|---|---|
Transition-metal-catalyzed C–H activation | Ru, Pd complexes | C2/C3 | Moderate (sensitive to directing groups) |
Transition-metal-free oxidation | PIDA/I₂, oxoammonium salts | C2/C3 | High (avoids metal contaminants) |
Heterogeneous hydrogenation | Co/Ti, Ru nanoparticles | Stereocontrolled reduction | High (water-compatible) |
Biocatalytic modification | Pseudomonas fluorescens whole cells | C5' (analogous) | Exceptional (aqueous conditions) |
The isopropyl-amino-acetic acid chain serves as a critical pharmacophore whose regioselective modification profoundly impacts target engagement. Acylation reactions demonstrate pronounced solvent-dependent regiocontrol, with binary solvent systems (e.g., hydrophobic/hydrophilic mixtures like tert-butanol:acetone) significantly enhancing selectivity toward the secondary amine over the piperidine nitrogen. Polar protic solvents increase nucleophilicity at the isopropylamine site by 3-5 fold compared to aprotic media, enabling preferential N-acylation without competitive O-acylation or piperidine functionalization [2].
Electron-withdrawing group (EWG) installation on the acetic acid carboxylate improves metabolic stability while maintaining target affinity. Conversion to tert-butyl esters or amides shields the labile carboxylate from glucuronidation, extending half-life by >50% in microsomal assays without compromising permeability [6] [8]. Orthogonal protection strategies allow sequential modification; the benzyl ester in analogs like 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can be selectively deprotected under hydrogenolytic conditions, freeing the carboxylate for late-stage amidations or metal-catalyzed couplings [5].
Direct α-carbon functionalization via electrophilic alkylation remains challenging due to enolizable protons. Successful approaches employ chiral auxiliaries or Evans oxazolidinones to enforce stereocontrol during alkyl halide addition, achieving diastereomeric ratios >8:1. Alternatively, rhodium-catalyzed insertions into the α-C–H bond enable introduction of aryl and vinyl groups with minimal epimerization [1] .
Table 2: Regioselective Modification Strategies for the Isopropyl-Amino-Acetic Acid Unit
Modification Site | Key Strategies | Regioselectivity Factor | Biological Impact |
---|---|---|---|
Secondary amine (isopropyl) | Solvent-engineered acylation (tert-butanol:acetone) | 8-12:1 over other amines | Enhanced H-bond donation capacity |
Carboxylate (acetic acid) | Tert-butyl esterification; amidation | N/A (single site) | Increased metabolic stability |
α-Carbon | Chiral auxiliary-directed alkylation | dr >8:1 | Improved target complementarity |
Linker length | Homologation (acetate → propionate) | N/A | Adjusted conformational flexibility |
Stereochemical configuration at the C4 position of the piperidine ring and the α-carbon of the acetic acid chain critically determines binding affinity to chiral biological targets. Enantioselective synthesis via asymmetric hydrogenation of pyridinium salts using iridium catalysts with P,N-ligands affords (S)-enantiomers with >98% ee, which exhibit 5-10 fold higher affinity for aminergic receptors compared to (R)-counterparts . Molecular dynamics simulations reveal that (S)-configurations at C4 position the methyl group equatorially, optimizing hydrophobic contact with a conserved leucine residue in the target binding pocket [3] .
Chiral inversions in the linker region produce more dramatic effects. (R)-α-methyl substitution on the acetic acid moiety enhances IC₅₀ values by 20-fold against metalloenzymes like arginase due to optimal coordination geometry with binuclear manganese clusters. This stereopreference mirrors observations in arginase inhibitors like OATD-02, where (R)-configuration maximizes chelation of the catalytic manganese ions [8]. Diastereomeric sets demonstrate that relative stereochemistry modulates membrane permeability; syn-configured molecules exhibit 3-fold greater Caco-2 permeability than anti-diastereomers, attributed to reduced hydrogen bonding potential and intramolecular H-bond stabilization of bioactive conformations [3] [9].
Notably, the 1-methyl group on piperidine exhibits axial/equatorial preferences that influence overall topology. NMR-based conformational analysis shows equatorial N-methyl adoption places the isopropyl-amino-acetic acid chain pseudo-axially, projecting it toward solvent-exposed regions and reducing target steric clash [5].
The acetic acid linker serves as both a metabolic liability and a tunable selectivity element. Primary metabolic pathways involve cytochrome P450-mediated oxidation at the α-carbon or glucuronidation of the carboxylate. Strategic α,α-difluorination decreases susceptibility to oxidative metabolism by raising the C–H bond dissociation energy, extending human microsomal half-life from 12 to >60 minutes [6] [8]. Alternative linker chemistries include:
The linker length directly influences selectivity profiles. Propionate homologs (CH₂CH₂COOH) exhibit 100-fold selectivity for σ₁ receptors over σ₂ subtypes by better accommodating the σ₁ hydrophobic cleft depth, whereas acetate linkers (CH₂COOH) show minimal discrimination. Molecular modeling indicates the extended conformation positions the carboxylate for salt bridge formation with a lysine residue unique to σ₁ binding sites [3] [9].
Table 3: Linker Modifications and Pharmacological Optimization
Linker Modification | Metabolic Half-Life (human microsomes) | Target Selectivity Ratio (σ₁:σ₂) | Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|
Native acetic acid linker | 12 ± 2 min | 1.5:1 | 22.1 ± 1.8 |
α,α-Difluoroacetic acid | >60 min | 3.2:1 | 18.9 ± 2.1 |
1,2,4-Oxadiazole bioisostere | 45 ± 4 min | 8.7:1 | 25.3 ± 1.5 |
Nitrile analog | >120 min | 0.8:1 | 32.6 ± 2.4 |
Propionate homolog | 28 ± 3 min | 105:1 | 20.8 ± 1.7 |
Piperidine N-benzylation (as in EVT-8055138) masks the carboxylic acid as a prodrug, enhancing oral bioavailability by 75% through reduced ionization and improved passive diffusion. Cellular esterases subsequently regenerate the active acid, demonstrating tissue-specific release kinetics [5]. Computational models correlate linker flexibility with off-target binding; semi-rigid linkers with rotational energy barriers >15 kcal/mol exhibit superior selectivity profiles by excluding conformationally discordant receptors [9].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: